molecular formula C19H28N2O3S B11230303 1-(benzylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide

1-(benzylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide

Cat. No.: B11230303
M. Wt: 364.5 g/mol
InChI Key: YKKJZTGUGKEBFE-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often employs catalysts such as nickel or palladium to facilitate the formation of the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its cyclohexyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-cyclohexylpiperidine-3-carboxamide

InChI

InChI=1S/C19H28N2O3S/c22-19(20-18-11-5-2-6-12-18)17-10-7-13-21(14-17)25(23,24)15-16-8-3-1-4-9-16/h1,3-4,8-9,17-18H,2,5-7,10-15H2,(H,20,22)

InChI Key

YKKJZTGUGKEBFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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